molecular formula C16H14N2O3 B15063640 2-(3,5-Diaminophenyl)-7-methoxy-4H-1-benzopyran-4-one CAS No. 921942-38-3

2-(3,5-Diaminophenyl)-7-methoxy-4H-1-benzopyran-4-one

Cat. No.: B15063640
CAS No.: 921942-38-3
M. Wt: 282.29 g/mol
InChI Key: WWXOCSWKVJJABA-UHFFFAOYSA-N
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Description

2-(3,5-Diaminophenyl)-7-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 3,5-diaminophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Diaminophenyl)-7-methoxy-4H-chromen-4-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Diaminophenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .

Scientific Research Applications

2-(3,5-Diaminophenyl)-7-methoxy-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Diaminophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Diaminophenyl)-7-methoxy-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

921942-38-3

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-(3,5-diaminophenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C16H14N2O3/c1-20-12-2-3-13-14(19)8-15(21-16(13)7-12)9-4-10(17)6-11(18)5-9/h2-8H,17-18H2,1H3

InChI Key

WWXOCSWKVJJABA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC(=C3)N)N

Origin of Product

United States

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